tert-butyl N-[(6S)-2-formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate
Description
This compound (CAS: 1909294-18-3) is a bicyclic heterocyclic molecule featuring a tetrahydro-1,3-benzothiazole core with a formyl group at position 2 and a tert-butoxycarbonyl (Boc)-protected amine at position 6. The (6S) stereochemistry is critical for its spatial orientation and biological interactions . Its molecular formula is C₁₃H₁₈N₂O₃S, with a molecular weight of 282.36 g/mol . The Boc group enhances stability during synthetic processes, while the formyl group provides a reactive site for further derivatization, making it valuable in pharmaceutical intermediates .
Properties
IUPAC Name |
tert-butyl N-[(6S)-2-formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-13(2,3)18-12(17)14-8-4-5-9-10(6-8)19-11(7-16)15-9/h7-8H,4-6H2,1-3H3,(H,14,17)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCJVPLSIIRYCU-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)SC(=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC2=C(C1)SC(=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(6S)-2-formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiazole ring. This can be achieved through the reaction of 2-aminothiophenol with an aldehyde under acidic conditions.
Introduction of the Formyl Group: The formyl group is introduced via formylation reactions, often using reagents such as formic acid or formyl chloride.
Carbamate Formation: The final step involves the reaction of the benzothiazole derivative with tert-butyl chloroformate in the presence of a base like triethylamine to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Its structural features suggest that it may interact with biological targets relevant to various diseases. Specifically:
- Anticancer Activity : Research indicates that benzothiazole derivatives can exhibit anticancer properties. The unique structure of tert-butyl N-[(6S)-2-formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate may enhance its efficacy against specific cancer cell lines .
Drug Development
The synthesis of this compound can facilitate the development of new drugs. Its ability to form stable complexes with biomolecules can be harnessed to design targeted therapies:
- Targeting Enzymes : Compounds with similar structures have been shown to inhibit enzymes involved in tumor growth and proliferation. Further studies could elucidate the specific mechanisms by which this compound acts on these targets .
Synthetic Chemistry
This compound serves as an important intermediate in the synthesis of other complex molecules:
- Building Block for Synthesis : Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis. Researchers can utilize it to create more complex structures that may have enhanced biological activities .
Case Study 1: Anticancer Properties
A study focused on the anticancer effects of benzothiazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .
Case Study 2: Enzyme Inhibition
Research has shown that benzothiazole derivatives can inhibit specific enzymes related to cancer metabolism. A derivative closely related to this compound was tested for its ability to inhibit a key enzyme involved in nucleotide synthesis. The results indicated a promising IC50 value that warrants further exploration .
Mechanism of Action
The mechanism by which tert-butyl N-[(6S)-2-formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzothiazole ring can interact with aromatic residues in proteins, while the formyl group can form covalent bonds with nucleophilic sites.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Physicochemical and Reactivity Comparisons
- Formyl vs.
- Boc Protection: The Boc group in the target compound and its racemic analog (CAS: 1955498-42-6) shields the amine during synthesis, contrasting with the unprotected amine in benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate (CAS: 1207947-49-6, ), which may require additional protection steps .
- Stereochemical Impact : The (6S) configuration in the target compound ensures enantiomeric purity, critical for binding to chiral biological targets. In contrast, the unspecified stereochemistry in CAS: 1955498-42-6 could lead to reduced efficacy if used in drug development .
Research Findings and Implications
- Crystallography : Tools like SHELXL () and ORTEP-III () are essential for resolving the stereochemistry of such compounds, confirming the (6S) configuration in the target .
- Stability: The Boc group in the target compound improves shelf-life compared to analogs with unprotected amines, as noted in pharmacopeial guidelines () for similar carbamates .
- Challenges : Racemic mixtures (e.g., CAS: 1955498-42-6) complicate pharmacological profiling, underscoring the importance of enantioselective synthesis for the target compound .
Biological Activity
tert-butyl N-[(6S)-2-formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate (CAS Number: 1909294-18-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group and a benzothiazole moiety, which are known to enhance biological activity through various mechanisms. The molecular formula is , with a molecular weight of 285.35 g/mol.
1. Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have demonstrated that benzothiazole derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of hydrophobic groups in these compounds often correlates with enhanced antibacterial activity due to increased membrane permeability .
- Antifungal Properties : Compounds similar to this carbamate have shown effectiveness against fungi like Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 1.6 to 25 µg/ml .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Key Enzymes : Many benzothiazole derivatives act as inhibitors of specific enzymes or proteins involved in bacterial metabolism or virulence factors. For instance, they may interfere with the synthesis of essential metabolites or disrupt cell wall integrity .
- Modulation of Virulence Factors : Some studies suggest that these compounds can alter the expression of virulence factors in pathogens like Pseudomonas aeruginosa, reducing motility and toxin production .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of benzothiazole derivatives against Pseudomonas aeruginosa. The results indicated that certain modifications on the benzothiazole ring significantly increased antibacterial activity. The most potent derivative inhibited bacterial growth at concentrations as low as 8.75 µM .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Benzothiazole Derivative A | 8.75 | Strong |
| Benzothiazole Derivative B | 21.0 | Moderate |
| Benzothiazole Derivative C | 46.8 | Weak |
Case Study 2: Antifungal Activity
In another investigation focusing on antifungal properties, several benzothiazole derivatives were tested against Candida albicans. The study highlighted that introducing electron-withdrawing groups significantly enhanced antifungal activity.
| Compound | MIC (µg/ml) | Organism |
|---|---|---|
| Compound D | 12.5 | Candida albicans |
| Compound E | 25 | Aspergillus niger |
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[(6S)-2-formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate, and how is stereochemical purity ensured?
The compound is synthesized via a multi-step protocol involving:
- Boc protection : Reaction of the amine group in the benzothiazole precursor with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., Na₂CO₃) to introduce the carbamate group .
- Formylation : Introduction of the formyl group at the 2-position of the benzothiazole ring using formic acid or a formylating agent like acetic-formic anhydride.
- Stereochemical control : The (6S) configuration is achieved using chiral starting materials or enantioselective catalysis. For example, chiral HPLC or circular dichroism (CD) can confirm enantiomeric purity .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity and stereochemistry. For example, the tert-butyl group appears as a singlet at ~1.38 ppm in DMSO-d₆, while the formyl proton resonates at ~8.1–8.3 ppm .
- IR spectroscopy : Peaks at ~1684 cm⁻¹ (C=O stretch of carbamate) and ~1660 cm⁻¹ (C=O stretch of formyl) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₉N₂O₃S: 295.11) .
Q. How is the compound purified, and what solvent systems are effective?
- Column chromatography : Silica gel with dichloromethane/methanol (30:1) eluent removes unreacted starting materials and byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray diffraction studies .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?
Discrepancies (e.g., unexpected NOE interactions in NMR vs. X-ray bond lengths) require:
Q. What strategies are used for impurity profiling in this compound?
Impurities (e.g., diastereomers or de-Boc byproducts) are identified via:
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities. For example, diastereomeric impurities elute at distinct retention times .
- Stability studies : Accelerated degradation under acidic/alkaline conditions reveals hydrolysis-prone sites (e.g., formyl or carbamate groups) .
Q. How is the compound’s reactivity exploited in medicinal chemistry applications?
- Functionalization : The formyl group undergoes condensation with amines (e.g., hydrazines for hydrazone formation) or nucleophilic additions (e.g., Grignard reagents) to generate derivatives for SAR studies .
- Protection/deprotection : The tert-butyl carbamate group is stable under basic conditions but cleaved with TFA, enabling selective modifications .
Q. What crystallographic tools are recommended for analyzing its solid-state structure?
- SHELX suite : SHELXD for structure solution (via direct methods) and SHELXL for refinement. ORTEP-3 generates publication-quality thermal ellipsoid diagrams .
- Twinned data handling : For challenging crystals, SHELXL’s TWIN command refines twinning parameters and improves R-factors .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
